1,5-Difluoro-2-methoxy-4-nitrobenzene
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Overview
Description
1,5-Difluoro-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H5F2NO3 It is a substituted benzene derivative, characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Difluoro-2-methoxy-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,5-difluoro-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups (fluorine and nitro) and an electron-donating group (methoxy) on the benzene ring influences the reactivity and regioselectivity of EAS reactions.
Nucleophilic Aromatic Substitution (NAS): The fluorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amino group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can replace the fluorine atoms under basic conditions.
Major Products Formed
Oxidation: 1,5-Difluoro-2-carboxy-4-nitrobenzene.
Reduction: 1,5-Difluoro-2-methoxy-4-aminobenzene.
Substitution: 1,5-Dimethoxy-2-methoxy-4-nitrobenzene.
Scientific Research Applications
1,5-Difluoro-2-methoxy-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-difluoro-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, while the nitro and fluorine groups direct the electrophile to specific positions on the ring.
Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms make the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions.
Comparison with Similar Compounds
1,5-Difluoro-2-methoxy-4-nitrobenzene can be compared with other similar compounds:
1,5-Difluoro-2,4-dinitrobenzene: This compound has two nitro groups instead of one, making it more electron-deficient and reactive towards nucleophiles.
1,5-Difluoro-2-methoxybenzene: Lacks the nitro group, making it less reactive in electrophilic and nucleophilic substitution reactions.
2,4-Difluoronitrobenzene: Similar structure but lacks the methoxy group, affecting its reactivity and applications.
Properties
IUPAC Name |
1,5-difluoro-2-methoxy-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQOVGHBTZMFAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278847 |
Source
|
Record name | 1,5-difluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179011-39-3 |
Source
|
Record name | 1,5-difluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoro-5-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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